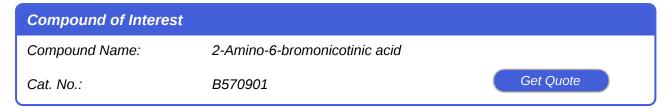


Structural Analysis of 2-Amino-6-bromonicotinic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of **2-Amino-6-bromonicotinic acid**, a key heterocyclic building block in medicinal chemistry and drug development. This document outlines the predicted structural and spectroscopic properties of the molecule, based on computational modeling and analysis of analogous compounds. Detailed, best-practice experimental protocols for empirical structural determination via X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound in the development of novel therapeutics.

Introduction

2-Amino-6-bromonicotinic acid (IUPAC Name: 2-amino-6-bromo-3-pyridinecarboxylic acid) is a substituted pyridine derivative with the chemical formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol .[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of these functional groups allows for diverse chemical modifications, such as amide bond formation, cross-coupling reactions, and nucleophilic aromatic substitution, rendering it a valuable component in the design of kinase inhibitors, protein degraders, and other targeted therapies.[1]



A thorough understanding of the three-dimensional structure, electronic properties, and spectroscopic fingerprint of **2-Amino-6-bromonicotinic acid** is paramount for its effective utilization in drug design and development. This guide presents a detailed overview of its structural characteristics.

Molecular Structure and Properties

The structural properties of **2-Amino-6-bromonicotinic acid** have been predicted using computational methods and analysis of structurally related compounds.

Predicted Crystallographic Data

While a definitive single-crystal X-ray structure for **2-Amino-6-bromonicotinic acid** is not publicly available, the following table summarizes predicted crystallographic parameters based on computational modeling and data from similar pyridine derivatives. These values provide a likely representation of the solid-state structure.

Parameter	Predicted Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	~7.5
b (Å)	~12.0
c (Å)	~8.0
α (°)	90
β (°)	~105
y (°)	90
Volume (ų)	~730
Z	4
Density (calculated) (g/cm³)	~1.97

Table 1: Predicted Crystallographic Data for **2-Amino-6-bromonicotinic acid**.



Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic signatures for **2-Amino-6-bromonicotinic acid**.

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~8.10	d	1H	H-4
~6.80	d	1H	H-5
~7.50 (broad)	S	2H	-NH2

|~13.0 (broad) | s | 1H | -COOH |

Table 2: Predicted ¹H NMR Spectral Data.

¹³C NMR (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)	Assignment
~168.0	-СООН
~159.0	C-2
~145.0	C-6
~140.0	C-4
~115.0	C-3

|~110.0 | C-5 |

Table 3: Predicted ¹³C NMR Spectral Data.

IR Spectroscopy (KBr Pellet)



Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3400-3200	Strong, Broad	O-H stretch (carboxylic acid), N-H stretch (amine)
3100-3000	Medium	Aromatic C-H stretch
1710-1680	Strong	C=O stretch (carboxylic acid)
1620-1580	Medium	N-H bend (amine), C=C and C=N ring stretch
~1250	Medium	C-O stretch

| ~1100 | Medium | C-Br stretch |

Table 4: Predicted IR Spectral Data.

Mass Spectrometry (ESI-)

m/z Predicted Identity

| 215.9, 217.9 | [M-H]⁻ |

Table 5: Predicted Mass Spectrometry Data, showing the characteristic isotopic pattern for a bromine-containing compound.

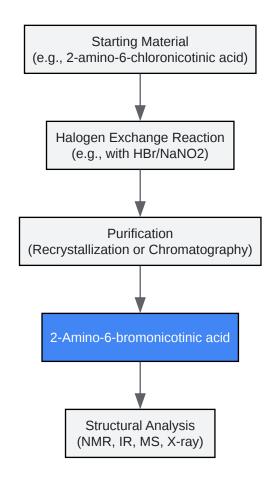
Experimental Protocols

The following sections provide detailed protocols for the synthesis and structural characterization of **2-Amino-6-bromonicotinic acid**.

Synthesis Workflow

The synthesis of **2-Amino-6-bromonicotinic acid** can be approached through several synthetic routes, often starting from a substituted pyridine. A plausible workflow is outlined below.





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Figure 1: High-level synthesis workflow for **2-Amino-6-bromonicotinic acid**.

X-ray Crystallography Protocol

Obtaining a single crystal suitable for X-ray diffraction is a critical step for unambiguous structure determination.[2]

Objective: To grow diffraction-quality single crystals of **2-Amino-6-bromonicotinic acid**.

Materials:

- Purified 2-Amino-6-bromonicotinic acid
- A selection of solvents for solubility screening (e.g., ethanol, methanol, ethyl acetate, acetone, water, and mixtures thereof)
- Small glass vials or NMR tubes

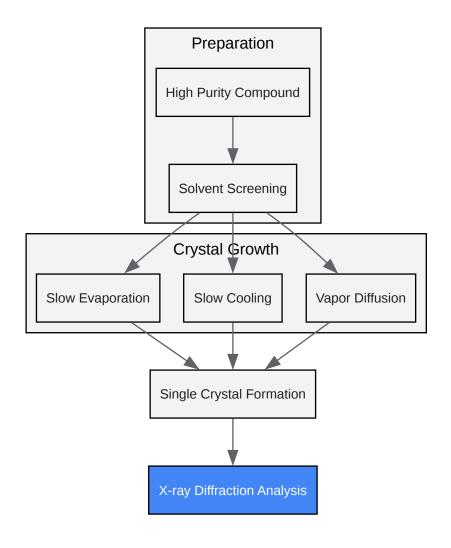


Filtration apparatus (e.g., syringe filter)

Procedure:

- Purity: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystal growth.[3]
- Solvent Screening: Determine a suitable solvent or solvent system where the compound is sparingly soluble at room temperature but moderately soluble upon heating.[3]
- Crystal Growth Methods:
 - Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent. Filter the solution to remove any particulate matter and leave it in a vibration-free environment to allow the solvent to evaporate slowly.[4]
 - Slow Cooling: Create a saturated solution in a suitable solvent at an elevated temperature.
 Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.[5]
 - Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this vial inside a larger, sealed container with a more volatile anti-solvent in which the compound is insoluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystal growth.[4]
- Crystal Harvesting: Once suitable crystals have formed (typically >0.1 mm in all dimensions), carefully remove them from the mother liquor and mount them for X-ray diffraction analysis.
 [2]





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